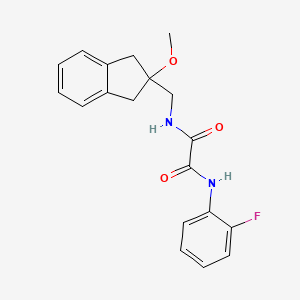![molecular formula C9H8O5 B2866409 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid CAS No. 125812-00-2](/img/structure/B2866409.png)
5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid is a chemical compound with the CAS Number: 125812-00-2. It has a molecular weight of 196.16 and its IUPAC name is 5-[(1E)-3-methoxy-3-oxo-1-propenyl]-2-furoic acid .
Synthesis Analysis
The synthesis of furan platform chemicals (FPCs) like this compound is part of a shift in the chemical industry from traditional resources such as crude oil to biomass . This change requires the replacement of petroleum refineries with biorefineries .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h2-5H,1H3,(H,11,12)/b5-3+ .Chemical Reactions Analysis
The manufacture and uses of FPCs directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored . The main purpose of this research is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Discovery of New Compounds
Research on furan derivatives, such as "5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid", has led to the identification of new compounds with potential applications. For instance, a study by Chen et al. (2017) discovered new furan derivatives from a mangrove-derived endophytic fungus, highlighting the biodiversity of natural sources for novel compound discovery.
Biocatalytic Production of Biobased Polymers
The biocatalytic conversion of furan derivatives to valuable chemicals such as furan-2,5-dicarboxylic acid (FDCA) is a growing area of research. FDCA is a key monomer for producing biobased polymers like polyethylene furanoate (PEF), which is seen as a sustainable alternative to petroleum-based plastics. Studies by Dijkman et al. (2014) and Jia et al. (2019) have demonstrated enzyme-catalyzed oxidation processes for converting furan derivatives to FDCA.
Bioactivities of Furan Derivatives
Furan-2-carboxylic acids derived from various sources have been evaluated for their bioactivities. A study by Wu et al. (2018) on compounds isolated from the roots of Nicotiana tabacum revealed significant anti-tobacco mosaic virus (TMV) activity, indicating the potential of furan derivatives in developing plant protection agents.
Antimicrobial and Antioxidant Properties
Research on furan derivatives also includes the evaluation of their antimicrobial and antioxidant properties. Ma et al. (2016) isolated new furan compounds from Aspergillus flavus with potent antibacterial activity against Staphylococcus aureus and moderate antioxidant activity.
Sustainable Chemical Synthesis
The synthesis and functionalization of furan derivatives are key for developing sustainable chemical processes. Research efforts aim to improve the efficiency of synthesizing furan-based chemicals from biomass, offering a renewable alternative to traditional petrochemical feedstocks. The work by Yuan et al. (2019) reviews advances in the biocatalytic production of FDCA, highlighting the role of furan derivatives in the future of green chemistry.
Safety and Hazards
Orientations Futures
The future of FPCs like 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid lies in the potential of biomass as a source of sustainable and economically viable chemicals . The fate of selected FPCs and their potential are being explored, with many more simple or complex chemicals expected to be obtained .
Propriétés
IUPAC Name |
5-[(E)-3-methoxy-3-oxoprop-1-enyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h2-5H,1H3,(H,11,12)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANQECYSYOJERH-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2866331.png)
![N-(5-fluoro-2-methylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2866332.png)
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2866334.png)

![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2866336.png)

![6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2866339.png)
![N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide](/img/structure/B2866341.png)
![3-(2-chloro-6-fluorophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2866342.png)
![2-[(4-Methoxyphenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-6-(methylsulfanylmethyl)pyrimidine](/img/structure/B2866345.png)
amine hydrochloride](/img/structure/B2866346.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2866348.png)
